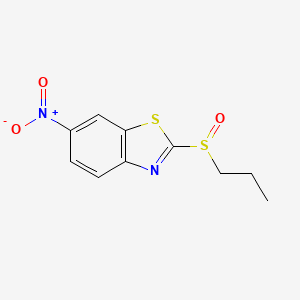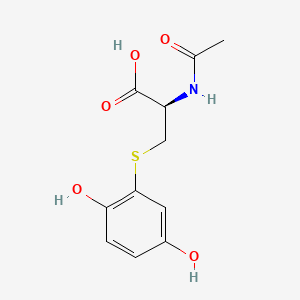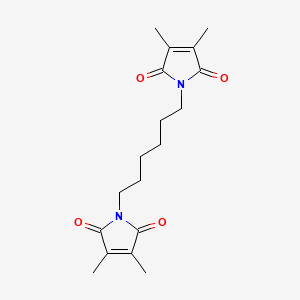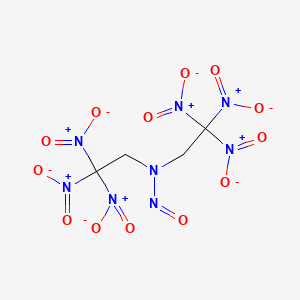![molecular formula C15H24O B14679293 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- CAS No. 29660-48-8](/img/structure/B14679293.png)
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is often used in the fragrance industry due to its powerful and complex dry woody note with an ambery nuance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through cyclization reactions involving dienes and dienophiles under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is often carried out through green synthesis methods, which are environmentally friendly and sustainable. These methods involve the use of renewable resources and aim to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperature, pressure, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the fragrance industry for its unique scent profile and in the production of various consumer products
Mechanism of Action
The mechanism of action of 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- include other bicyclic compounds with similar structural features, such as:
- 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,2,2-trimethyl-
- Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid .
Uniqueness
What sets 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- apart from similar compounds is its unique combination of structural features and functional groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance industry .
Properties
CAS No. |
29660-48-8 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1,4,8-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)10-11-15(3)14(16-15)9-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3 |
InChI Key |
GFVSUUVHHHCABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2C(O2)(CCC(=CCC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)

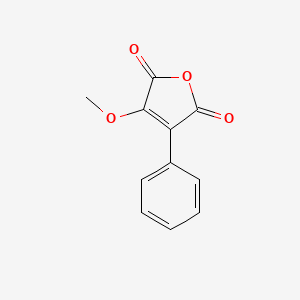


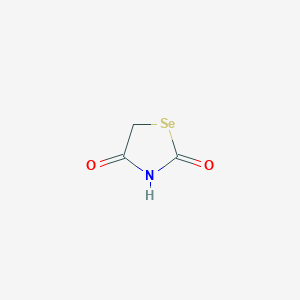
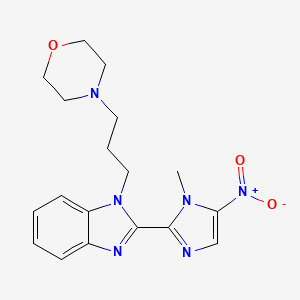
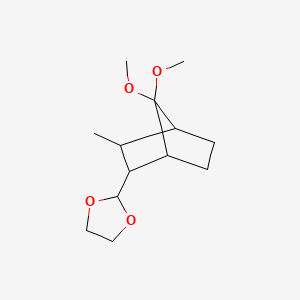
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
